molecular formula C17H13Cl4N3O3 B2546873 N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide CAS No. 339096-48-9

N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide

Cat. No.: B2546873
CAS No.: 339096-48-9
M. Wt: 449.11
InChI Key: BOCLLYUKPLMBIO-GZIVZEMBSA-N
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Description

N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide is a complex organic compound characterized by the presence of dichlorophenyl groups and a methoxyimino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide typically involves the reaction of 3,5-dichloroaniline with malonic acid derivatives under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, and proceeds through a series of steps including condensation and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide is unique due to the presence of the methoxyimino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable compound for various applications .

Properties

IUPAC Name

N,N'-bis(3,5-dichlorophenyl)-2-[(E)-methoxyiminomethyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl4N3O3/c1-27-22-8-15(16(25)23-13-4-9(18)2-10(19)5-13)17(26)24-14-6-11(20)3-12(21)7-14/h2-8,15H,1H3,(H,23,25)(H,24,26)/b22-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCLLYUKPLMBIO-GZIVZEMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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